molecular formula C25H25N3O5S B2923152 N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide CAS No. 1050199-83-1

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide

Cat. No. B2923152
CAS RN: 1050199-83-1
M. Wt: 479.55
InChI Key: UITWBPNSXFODSO-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C25H25N3O5S and its molecular weight is 479.55. The purity is usually 95%.
BenchChem offers high-quality N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Conformational Analysis

The study of 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a compound structurally related to the one , revealed its potential as an antineoplastic agent through X-ray analysis and molecular orbital methods. This research provided insights into the compound's crystal structure, showing a planar methoxyphenyl ring linked to a carboxamide-substituted oxo-pyrrolidine moiety via a sulfonyl group, forming a one-dimensional chain through intermolecular hydrogen bonds. This detailed structural information is crucial for understanding the compound’s interactions and reactivity, which could be relevant for its scientific research applications in drug design and development (Banerjee et al., 2002).

Synthetic Pathways and Derivatives

Research into the synthesis of complex organic structures has led to the creation of tetracyclic indolobenzothiazine S,S-dioxides through Pd(II)-catalyzed oxidative double cyclization, demonstrating the compound’s utility in forming novel chemical structures. This synthesis pathway underscores the potential of using such compounds as intermediates in organic synthesis, highlighting their versatility and applicability in creating pharmacologically relevant molecules (Ha et al., 2015).

Pharmaceutical and Biomedical Applications

The compound and its derivatives have been explored for their pharmaceutical and biomedical potential, including their role in synthesizing high-yield precursors for radiopharmaceuticals, such as (S)-123I-IBZM, demonstrating its significance in medical diagnostics and therapeutic applications. This utilization reflects the compound’s importance in synthesizing agents for brain imaging and potentially for targeted drug delivery systems (Bobeldijk et al., 1990).

Material Science and Polymer Research

In material science, derivatives of the compound have been used in the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties, showcasing the compound's application beyond pharmaceuticals. These polymers exhibit high thermal stability, low dielectric constants, and excellent mechanical properties, making them suitable for advanced materials applications, including electronics and aerospace industries (Liu et al., 2013).

properties

IUPAC Name

N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5S/c1-3-27-21-14-13-20(18-6-4-7-19(23(18)21)25(27)30)26-24(29)22-8-5-15-28(22)34(31,32)17-11-9-16(33-2)10-12-17/h4,6-7,9-14,22H,3,5,8,15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UITWBPNSXFODSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)NC(=O)C4CCCN4S(=O)(=O)C5=CC=C(C=C5)OC)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide

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